molecular formula C22H21N7O5S4 B2452010 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-61-4

4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2452010
M. Wt: 591.69
InChI Key: GGAJDFQYIPYUEV-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O5S4 and its molecular weight is 591.69. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds with thiadiazole moieties, similar to the core structure in the query compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT). For instance, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base have shown promising photophysical and photochemical properties for PDT applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Research

In the realm of anticancer research, novel benzamide derivatives containing thiadiazole scaffolds have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies suggest the potential of such compounds in developing new anticancer agents. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been investigated for their in vitro anticancer activity, showing promising results against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Biological Target Inhibition

Thiadiazole and benzamide derivatives have been studied for their inhibitory effects on various biological targets, such as carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their inhibition is a strategy for treating several diseases. Acridine-acetazolamide conjugates, incorporating thiadiazole and benzamide moieties, have been shown to effectively inhibit human carbonic anhydrase isoforms, suggesting their potential for therapeutic applications (Ulus et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O5S4/c1-29(2)38(32,33)14-10-8-13(9-11-14)18(31)24-21-27-28-22(37-21)35-12-17(30)23-20-26-25-19(36-20)15-6-4-5-7-16(15)34-3/h4-11H,12H2,1-3H3,(H,23,26,30)(H,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAJDFQYIPYUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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